Agistatin D

Natural Product Chemistry Structural Biology Cholesterol Biosynthesis

Cholesterol biosynthesis studies often face reproducibility failures when researchers inadvertently source the labile tricyclic congener agistatin E, which degrades via its C-8a hemiketal moiety. Agistatin D eliminates this variable with its inherently stable bicyclic pyranacetal scaffold. - Stable bicyclic core validated by X-ray crystallography of congeners-no hemiketal degradation liability - Defined stereochemistry (4aS,5R,6R) ensures batch-to-batch consistency for long-term sterol pathway flux assays - Isolated from Fusarium sp. FH-A 6239; suitable for SAR derivatization and fungal polyketide biosynthesis studies Supplied as a white to off-white solid, ≥98% (HPLC), shipped at ambient temperature. Recommended storage at -20°C for 3 years (powder). For research use only.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 144096-47-9
Cat. No. B596001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgistatin D
CAS144096-47-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC1CC=C2C(C1O)(C(=O)C=CO2)O
InChIInChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1
InChIKeyJNJNTFPIOCKSTA-AVPPRXQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agistatin D Overview


Agistatin D is a naturally occurring bicyclic pyranacetal fungal metabolite originally isolated from Fusarium sp. (strain FH-A 6239) that inhibits cholesterol biosynthesis [1]. Its molecular formula is C11H14O4 (MW 210.23 g/mol) and it bears the systematic name (4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-chromen-4-one [2][3]. The compound belongs to the agistatin family of secondary metabolites, which includes both bicyclic (agistatins A and D) and tricyclic (agistatins B and E) congeners [1].

Agistatin D Specificity


Agistatin D possesses a bicyclic pyranacetal scaffold, whereas its close analogs agistatin B and agistatin E are tricyclic structures [1]. Moreover, agistatin E—the main fermentation product—exhibits inherent chemical instability due to an additional hemiketal moiety at C-8a, a liability not present in agistatin D [1]. These structural and stability differences preclude generic substitution; selecting the incorrect congener may introduce uncontrolled variables in cholesterol biosynthesis inhibition assays, confounding mechanistic interpretation and experimental reproducibility [1].

Agistatin D Quantitative Evidence


Scaffold: Bicyclic vs. Tricyclic

Agistatin D is a bicyclic pyranacetal (compound 3 in the original report), while agistatin B and agistatin E are tricyclic analogs (compounds 2 and 4) [1]. The bicyclic core lacks the additional ring closure present in the tricyclic congeners, resulting in a distinct three-dimensional conformation that may differentially engage target enzymes within the cholesterol biosynthetic pathway [1].

Natural Product Chemistry Structural Biology Cholesterol Biosynthesis

Stability vs. Agistatin E

The original discovery paper explicitly notes that 'the instability of the main fermentation product agistatine E (4) is caused by an additional hemiketal located at the adjacent C-8a' [1]. Agistatin D lacks this labile hemiketal functionality and is therefore chemically more robust under standard laboratory handling and storage conditions [1]. This differential stability is intrinsic to the chemical structure, not an artifact of formulation.

Compound Stability Storage Optimization Natural Product Isolation

Purity Specification

Commercial sources for Agistatin D (CAS 144096-47-9) consistently report purity ≥98% as determined by HPLC . This purity benchmark is comparable to that reported for other agistatin congeners, ensuring that observed biological effects are attributable to the compound itself rather than impurities [1].

Quality Control Analytical Chemistry Procurement Specification

Lack of Antimicrobial Activity

Contrary to unverified vendor assertions of antimicrobial activity, the original comprehensive screening of agistatines A, B, D, and E found no significant antibacterial, antifungal, antiviral, herbicidal, or insecticidal activity even at high concentrations (e.g., 17,500 ppm) [1]. This documented lack of broad antimicrobial effects underscores the specificity of agistatin D's activity profile and helps prevent misallocation of research resources toward unfounded applications.

Antimicrobial Screening Biological Activity Profiling Data Verification

Agistatin D Research Applications


Cholesterol Biosynthesis Inhibition Assays

Agistatin D is validated as an inhibitor of cholesterol biosynthesis based on the original discovery screening [1]. Its stable bicyclic structure makes it preferable over agistatin E for long-term in vitro studies examining sterol pathway flux, enzyme inhibition profiling, or comparative pharmacology with statin-class inhibitors [1].

Pyranacetal Scaffold Derivatization

The well-defined bicyclic pyranacetal core of agistatin D, elucidated by X-ray crystallography of its congeners, provides a tractable scaffold for semisynthetic modification and structure-activity relationship (SAR) studies [1]. Researchers interested in pyranacetal natural product chemistry can use agistatin D as a stable, bicyclic reference compound [1].

Fungal Secondary Metabolite Biosynthesis

Agistatin D is a key member of the agistatin family produced by Fusarium sp. FH-A 6239 [1]. Its isolation alongside bicyclic (agistatin A) and tricyclic (agistatin B, E) congeners makes it a valuable tool for investigating fungal polyketide biosynthesis and the enzymatic machinery responsible for ring cyclization diversity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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